molecular formula C14H16FN3O2S B2614394 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide CAS No. 866154-47-4

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2614394
CAS No.: 866154-47-4
M. Wt: 309.36
InChI Key: AHAOKUWNAMHVTN-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a synthetic specialty chemical designed for research applications. This acetamide-functionalized 1,3,4-thiadiazole derivative is of significant interest in medicinal chemistry and drug discovery due to the known biological activity of its core structure. The 1,3,4-thiadiazole scaffold is a privileged structure in pharmaceutical research, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, antituberculosis, and antihypertensive properties . The tert-butyl substituent at the 5-position of the thiadiazole ring is a feature shared with established bioactive molecules, such as the sulfonylurea-based antidiabetic agent Glybuzole and the herbicide Tebuthiuron , highlighting the role of this group in contributing to biological efficacy. The 4-fluorophenoxyacetamide moiety further enhances the molecule's potential for interaction with biological targets, making it a valuable compound for investigating new therapeutic avenues or structure-activity relationships (SAR). Researchers can utilize this chemical as a key intermediate or lead compound in the synthesis of novel derivatives or for probing specific biochemical pathways. The action of such compounds often involves interference with critical cellular processes; for instance, related sulfonylurea-thiadiazole drugs are known to modulate insulin secretion by binding to ATP-sensitive potassium channels on pancreatic β-cells . Handle with appropriate care in a laboratory setting. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)8-20-10-6-4-9(15)5-7-10/h4-7H,8H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAOKUWNAMHVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through nucleophilic substitution reactions involving 4-fluorophenol and suitable acylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

Key structural variations among analogs include substitutions on the thiadiazole ring (alkyl, aryl, or sulfur-containing groups) and modifications to the acetamide-linked phenoxy moiety. Physical properties such as melting points and synthetic yields provide insights into stability and practicality:

Compound Name Substituents (Thiadiazole) Phenoxy/Acetamide Group Melting Point (°C) Yield (%) Reference
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide (Target) tert-butyl 4-fluorophenoxy Data not provided N/A -
5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-...) 4-chlorobenzylthio 2-isopropyl-5-methylphenoxy 138–140 82
5l (2-(benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-...) 4-(trifluoromethyl)phenyl benzo[d]oxazol-2-ylthio 269.5–271 61
3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-...) 4-nitrophenylamino 4-chlorophenoxy N/A N/A
8 (N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-...) 4-nitrophenylamino 6-nitrobenzothiazol-2-yl N/A N/A

Key Observations :

  • Bulky groups (e.g., tert-butyl, benzylthio) correlate with moderate melting points (130–170°C), while electron-withdrawing substituents (e.g., trifluoromethyl, nitro) increase melting points (>250°C) due to enhanced intermolecular interactions .
  • Yields for sulfur-containing analogs (e.g., benzylthio: 85–88%) are generally higher than those with nitro or trifluoromethyl groups (56–62%) .
Anticancer Activity:
  • Compound 3 and 8 : Induce apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Docking studies highlight π-π interactions and hydrogen bonding with Akt’s active site .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : Demonstrates cytotoxicity against cancer cell lines, attributed to the trifluoromethyl group’s electron-withdrawing effects enhancing target binding .
  • Target Compound: The 4-fluorophenoxy group may mimic nitro or chloro substituents in π-stacking interactions, but its lower electronegativity compared to nitro groups could reduce Akt affinity. The tert-butyl group may improve bioavailability over smaller alkyl chains .
Antimicrobial and Anti-inflammatory Activity:
  • Imidazo[2,1-b][1,3,4]thiadiazole derivatives (4a-k): Exhibit antibacterial, antifungal, and analgesic activities.

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C13H14FN3O2S
  • Molecular Weight : 293.33 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole with 4-fluorophenoxyacetic acid derivatives. This process has been optimized to yield high purity and yield of the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

These values indicate significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cells, suggesting that the compound may act as a potential anticancer agent.

The mechanisms through which these compounds exert their anticancer effects often involve:

  • Inhibition of Aromatase Activity : Compounds like this compound have shown aromatase inhibitory activity, crucial for estrogen-dependent cancers .
  • Induction of Apoptosis : Many thiadiazole derivatives induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

In a study focusing on the synthesis and biological evaluation of thiadiazole derivatives, it was demonstrated that modifications at the thiadiazole position significantly influenced anticancer activity. The most active compounds were evaluated for selectivity against non-cancerous cell lines (e.g., NIH3T3), revealing a favorable therapeutic index .

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